6-(4-Bromophenoxy)-7-methyl-7h-purine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
5444-55-3 |
|---|---|
Molecular Formula |
C12H9BrN4O |
Molecular Weight |
305.13 g/mol |
IUPAC Name |
6-(4-bromophenoxy)-7-methylpurine |
InChI |
InChI=1S/C12H9BrN4O/c1-17-7-16-11-10(17)12(15-6-14-11)18-9-4-2-8(13)3-5-9/h2-7H,1H3 |
InChI Key |
BJACQJHXMYICDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Modification of the 6 Position Substituent:
The 4-bromophenoxy group is a critical determinant of activity. Systematic modifications to this moiety can lead to significant improvements in potency and selectivity.
Electronic Effects: The electronic nature of substituents on the phenyl ring can modulate the electron density of the phenoxy oxygen and the purine (B94841) ring system, thereby influencing binding interactions. Introducing electron-withdrawing groups, such as nitro or cyano, or electron-donating groups, like methoxy (B1213986) or alkyl, at different positions on the phenyl ring can fine-tune the compound's activity.
Steric Effects: The size and position of substituents on the phenyl ring are crucial. Bulky groups may either enhance binding by filling a hydrophobic pocket or cause steric clashes that reduce affinity. The position of the bromo substituent (ortho, meta, or para) can significantly alter the molecule's conformation and its fit within the binding site.
Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems can introduce new interaction points and alter the compound's physicochemical properties, such as solubility and metabolic stability.
Illustrative Data on 6-Position Modifications of a Generic 7-Methylpurine Scaffold:
| Compound ID | R Group at 6-Position | Key Pharmacophoric Contribution | Hypothetical Potency (IC₅₀) |
| A-1 | 4-Bromophenoxy | Hydrophobic, Aromatic, Halogen Bond | +++ |
| A-2 | 4-Chlorophenoxy | Hydrophobic, Aromatic, Halogen Bond | ++ |
| A-3 | 4-Fluorophenoxy | Hydrophobic, Aromatic, H-Bond Acceptor | ++ |
| A-4 | 4-Methoxyphenoxy | Hydrophobic, Aromatic, H-Bond Donor/Acceptor | +/- |
| A-5 | Phenoxy | Hydrophobic, Aromatic | + |
Note: The potency data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
Exploration of the 7 Position:
The methyl group at the N7 position locks the tautomeric form of the purine (B94841) ring and directs the orientation of substituents.
Size of the Alkyl Group: Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) can explore the steric boundaries of the binding pocket adjacent to this position. This can potentially lead to increased hydrophobic interactions and improved potency.
Introduction of Functional Groups: Incorporating small polar functional groups on the N7-alkyl chain could provide additional hydrogen bonding opportunities with the target protein, enhancing both affinity and selectivity.
Illustrative Data on 7-Position Modifications:
| Compound ID | R' Group at 7-Position | Key Pharmacophoric Contribution | Hypothetical Selectivity |
| B-1 | Methyl | Hydrophobic | +++ |
| B-2 | Ethyl | Increased Hydrophobicity | ++ |
| B-3 | Propyl | Further Increased Hydrophobicity | + |
| B-4 | Hydroxyethyl | Potential H-Bonding | ++++ |
Note: The selectivity data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
Modifications at Other Positions of the Purine Core:
While the primary focus is often on the 6- and 7-positions, substitutions at the 2- and 8-positions of the purine (B94841) ring can also influence activity.
2-Position: Introduction of small groups, such as an amino or chloro group, at the 2-position can provide additional interaction points with the target protein. An amino group, for instance, can act as a hydrogen bond donor.
8-Position: The 8-position is often solvent-exposed, but in some targets, it can be a site for introducing substituents that improve physicochemical properties like solubility without negatively impacting potency.
By systematically applying these ligand design principles and iteratively refining the pharmacophore model based on the biological data of newly synthesized analogues, it is possible to develop compounds with significantly enhanced potency and selectivity for their intended biological target.
Computational Chemistry and in Silico Modeling of 6 4 Bromophenoxy 7 Methyl 7h Purine
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, offering a detailed view of its structure, stability, and chemical behavior at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 6-(4-Bromophenoxy)-7-methyl-7H-purine, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-31G**, are instrumental in elucidating its molecular geometry and electronic properties. nih.gov
DFT studies can map the electron density distribution across the molecule, revealing the influence of its various functional groups. The electron-withdrawing nature of the bromine atom and the phenoxy group affects the electron density of the purine (B94841) ring system. Specifically, the C6 carbon, to which the phenoxy group is attached, becomes more electrophilic. This heightened electrophilicity makes the C6 position the primary site for nucleophilic substitution reactions, a key aspect of its chemical reactivity. nih.gov
The stability of the molecule can be assessed by calculating its total energy. Conformational analysis using DFT can identify the lowest energy arrangement of the molecule, particularly concerning the rotation around the C-O-C ether bond connecting the purine and phenyl rings. These calculations help determine the most stable three-dimensional shape of the molecule in different environments.
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. sums.ac.ir The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, including the purine ring and the oxygen atom of the phenoxy group, which have lone pairs of electrons. The LUMO is likely distributed across the pyrimidine (B1678525) portion of the purine ring, which is rendered electron-deficient.
This distribution facilitates intramolecular charge transfer (ICT) from the phenoxy moiety (donor) to the purine ring (acceptor). The analysis of these orbitals helps in understanding how the molecule will interact with other species; the HOMO region will engage with electrophiles, while the LUMO region will be targeted by nucleophiles.
Below is a table showing representative FMO data for related heterocyclic compounds, illustrating the typical energy ranges and the significance of the HOMO-LUMO gap.
| Property | Energy (eV) | Description |
| EHOMO | -6.5 to -5.5 | Indicates the energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |
| ELUMO | -1.5 to -0.5 | Indicates the energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | The energy difference between HOMO and LUMO; a larger gap implies greater molecular stability and lower reactivity. nih.gov |
This table contains representative data for similar heterocyclic systems to illustrate the concepts.
Molecular Electrostatic Potential (MEP) surface mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other molecules, including biological receptors, by identifying regions that are electron-rich (negative potential) or electron-poor (positive potential). nih.gov
In an MEP map of this compound:
Negative Regions (Red/Yellow): These areas, indicating negative electrostatic potential, are expected to be concentrated around the nitrogen atoms of the purine ring (N1, N3, and N9) and the oxygen atom of the ether linkage. These sites are susceptible to electrophilic attack and are potent hydrogen bond acceptors. nih.gov
Positive Regions (Blue): These areas of positive potential are typically located around the hydrogen atoms, particularly those attached to the purine and phenyl rings, making them potential hydrogen bond donors.
Neutral Regions (Green): The aromatic surfaces of the phenyl ring would likely show a more neutral potential, contributing to hydrophobic or π-stacking interactions.
The MEP map provides a clear roadmap for non-covalent interactions, predicting where the molecule is most likely to form hydrogen bonds, electrostatic interactions, or halogen bonds (via the bromine atom) with a protein target. nih.gov
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein recognition. sums.ac.irnih.gov
Purine analogues are well-known inhibitors of various protein families, especially protein kinases and purinergic receptors, due to their structural similarity to the endogenous ligand adenosine (B11128) triphosphate (ATP). researchgate.net Molecular docking simulations of this compound into the ATP-binding site of a protein kinase would likely predict a specific and favorable binding mode.
A plausible predicted binding mode would involve:
Hinge Region Interaction: The purine core is expected to form one or more hydrogen bonds with the backbone amide groups of the kinase's hinge region. This is a canonical interaction for many Type I kinase inhibitors and is crucial for anchoring the ligand in the active site.
Hydrophobic Interactions: The 4-bromophenoxy moiety would likely be oriented towards a hydrophobic pocket within the active site. The phenyl ring can engage in van der Waals and π-π stacking interactions with hydrophobic amino acid residues like leucine, valine, and phenylalanine.
Halogen Bonding: The bromine atom on the phenoxy ring can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the protein pocket, further enhancing binding affinity and selectivity. nih.gov
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein. nih.gov This affinity is typically expressed as a docking score or a free energy of binding (ΔG), usually in units of kcal/mol. A more negative value indicates a stronger, more favorable interaction.
The total binding energy is a sum of various energetic contributions. A hypothetical breakdown of the energetic contributions for the binding of this compound to a kinase active site is presented in the table below.
| Interaction Type | Estimated Energy Contribution (kcal/mol) | Contributing Moieties |
| Hydrogen Bonding | -3.0 to -5.0 | Purine ring nitrogens with kinase hinge region. |
| Hydrophobic & van der Waals | -2.5 to -4.0 | Bromophenoxy group with hydrophobic protein residues. |
| Electrostatic Interactions | -1.0 to -2.0 | Polar groups on the ligand and protein. |
| Halogen Bonding | -0.5 to -1.5 | Bromine atom with an electron-rich backbone atom. |
| Total Estimated Binding Affinity | -7.0 to -12.5 | Overall predicted affinity. |
This table presents a hypothetical, illustrative breakdown of binding energetics based on typical values for kinase inhibitors. Actual values would require specific docking calculations with a defined protein target.
These simulations provide a quantitative estimation of how tightly a ligand binds to its target, allowing for the comparison of different compounds and guiding the design of new derivatives with improved potency.
Molecular Dynamics (MD) Simulations for Conformational Sampling, Ligand Flexibility, and Protein-Ligand Complex Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, offering insights into the conformational landscape of this compound, its intrinsic flexibility, and its behavior when interacting with a biological target. While specific MD simulation studies on this exact compound are not extensively published, the methodology is widely applied to similar purine derivatives. nih.govnih.gov
Conformational Sampling and Ligand Flexibility:
MD simulations can map the accessible conformations of this compound by simulating its movement over time. This is crucial as the molecule's three-dimensional shape dictates its ability to bind to a target protein. The key flexible bond in this molecule is the ether linkage between the purine C6 and the bromophenoxy group. Torsional rotations around this bond will generate a range of conformers.
An MD simulation would typically involve solvating the molecule in a water box and running the simulation for a sufficient duration (nanoseconds to microseconds) to observe a representative sample of its conformational space. The resulting trajectory can be analyzed to identify the most stable (lowest energy) conformations and the energy barriers between them.
Protein-Ligand Complex Stability:
When a potential protein target is identified, MD simulations are invaluable for assessing the stability of the protein-ligand complex. After docking the compound into the active site of a protein, an MD simulation of the entire complex can reveal how the ligand settles into the binding pocket and how the protein structure adapts to its presence. Key metrics for analyzing these simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent pose and that the protein structure is not significantly perturbed.
Root Mean Square Fluctuation (RMSF): RMSF analysis of individual residues can highlight which parts of the protein become more or less flexible upon ligand binding.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein residues throughout the simulation is a strong indicator of binding stability. For this compound, the nitrogen atoms of the purine ring are potential hydrogen bond acceptors.
A hypothetical analysis of an MD simulation for this compound with a target kinase might yield the data presented in Table 1.
Table 1: Hypothetical MD Simulation Analysis of this compound with a Target Protein
| Metric | Value | Interpretation |
| Ligand RMSD | 1.5 Å | Indicates stable binding within the active site. |
| Protein Backbone RMSD | 2.0 Å | Suggests the overall protein fold is maintained. |
| Key Hydrogen Bonds | N1 with Residue X (95% occupancy) | A highly stable hydrogen bond is formed. |
| N3 with Residue Y (80% occupancy) | A persistent hydrogen bond contributes to binding. | |
| RMSF of Active Site Residues | Decreased fluctuation | Suggests the binding of the ligand stabilizes the active site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation for Purine Derivatives
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For purine derivatives, QSAR models are instrumental in predicting the activity of new analogs and guiding the design of more potent molecules. nih.govnih.gov
QSAR Modeling:
A QSAR study for a series of 6-phenoxy-7-methyl-7H-purine derivatives would involve synthesizing a library of compounds with varying substituents on the phenoxy ring and testing their biological activity (e.g., IC50 values against a specific enzyme). Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would then be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are used to build a QSAR equation that correlates the descriptors with the observed activity.
A hypothetical QSAR model for a series of related purine derivatives might look like:
pIC50 = 0.5 * (cLogP) - 0.2 * (Molecular Weight) + 1.2 * (HD_Acceptors) + 2.5
This equation would suggest that higher lipophilicity (cLogP) and more hydrogen bond acceptors (HD_Acceptors) increase the biological activity, while a larger molecular weight has a negative impact. Such models have shown that steric properties can be a major determinant of the cytotoxicity of some purine derivatives. nih.gov
Pharmacophore Generation:
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. nih.govmdpi.comyoutube.com For a set of active purine derivatives, a pharmacophore model can be generated to identify the key chemical features responsible for their activity. nih.gov
For this compound and its analogs, a pharmacophore model would likely include:
Aromatic Ring Feature: Corresponding to the purine ring system and the phenyl ring.
Hydrogen Bond Acceptors: The nitrogen atoms in the purine ring.
Hydrophobic Feature: The bromophenoxy group.
Halogen Bond Donor: The bromine atom.
This pharmacophore model can then be used to virtually screen large compound libraries to identify new molecules with a high probability of being active. Table 2 illustrates a potential pharmacophore model for this class of compounds.
Table 2: Hypothetical Pharmacophore Features for a Series of 6-Phenoxy-7-methyl-7H-purine Derivatives
| Feature | Location | Importance |
| Aromatic Ring 1 | Purine Core | Essential for stacking interactions. |
| Aromatic Ring 2 | Phenyl Ring | Important for hydrophobic interactions. |
| Hydrogen Bond Acceptor 1 | N1 of Purine | Crucial for anchoring to the target. |
| Hydrogen Bond Acceptor 2 | N3 of Purine | Contributes to binding affinity. |
| Hydrophobic Center | Bromophenoxy Moiety | Occupies a hydrophobic pocket in the active site. |
In Silico Assessment of Chemical Space and Scaffold Diversity
The purine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.goveurekaselect.comresearchgate.net In silico methods are employed to explore the chemical space around the this compound core and to assess the diversity of potential derivatives.
Chemical Space Assessment:
This involves computationally generating a virtual library of derivatives by introducing various substituents at different positions of the parent molecule. For this compound, modifications could include:
Varying the substitution pattern on the phenoxy ring.
Replacing the bromine atom with other halogens or functional groups.
Altering the methyl group at the N7 position.
The properties of these virtual compounds (e.g., molecular weight, lipophilicity, polar surface area) can be calculated to assess the "drug-likeness" of the chemical space. This helps in identifying regions of chemical space that are likely to yield compounds with favorable pharmacokinetic properties.
Scaffold Diversity Analysis:
Scaffold diversity is crucial for exploring a wide range of biological activities and for developing novel intellectual property. ingentaconnect.comresearchgate.net While this compound is based on the purine scaffold, computational techniques can be used to identify other core structures (scaffolds) that can present the key pharmacophoric features in a similar spatial arrangement. This process, known as scaffold hopping, can lead to the discovery of entirely new classes of compounds with similar or improved biological profiles. rsc.org
The diversity of a virtual library of purine derivatives can be quantified using various molecular fingerprints and diversity metrics. This analysis ensures that a broad and non-redundant set of compounds is considered for synthesis and biological evaluation.
In Vitro Biological Activity and Mechanistic Investigations of 6 4 Bromophenoxy 7 Methyl 7h Purine and Purine Analogues
Enzyme and Receptor Interaction Studies
The interaction of small molecules with enzymes and receptors is a critical determinant of their pharmacological effect. For purine (B94841) derivatives, the structural resemblance to endogenous ligands like adenosine (B11128) and guanine (B1146940) makes them prime candidates for interacting with a host of biological targets.
Purinergic Receptor Ligand Binding and Modulation (e.g., P1, P2 receptor subtypes)
Purinergic receptors, broadly classified into P1 (adenosine receptors) and P2 (ATP/ADP receptors), are integral to a wide array of physiological and pathological processes, including neurotransmission, inflammation, and cardiovascular function. wikipedia.org These receptors are present in almost all mammalian tissues and are crucial for cellular communication. wikipedia.org
As of the current literature review, no specific studies detailing the direct binding or modulatory effects of 6-(4-Bromophenoxy)-7-methyl-7H-purine on any P1 or P2 receptor subtypes have been identified. The P1 receptor family comprises four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. wikipedia.org The P2 receptor family is further divided into P2X ligand-gated ion channels (P2X1-7) and P2Y GPCRs (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). nih.gov
The potential for 6-substituted purine derivatives to interact with these receptors is an area of active investigation. The nature of the substituent at the 6-position of the purine ring is a key determinant of affinity and efficacy at these receptors. For instance, different substitutions can confer agonistic or antagonistic properties. Given the structural similarity to endogenous purines, it is conceivable that this compound could exhibit some affinity for one or more purinergic receptor subtypes. However, without experimental data, its profile as a ligand for these receptors remains unknown.
| Compound | Receptor Subtype | Activity (IC50/EC50/Ki) | Assay Type | Source |
|---|---|---|---|---|
| This compound | P1/P2 Subtypes | Data not available | Data not available | N/A |
Phosphodiesterase (PDE) Inhibition and its Impact on Cyclic Nucleotide Signaling
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.org Inhibition of PDEs leads to an increase in the intracellular concentrations of these cyclic nucleotides, thereby modulating a wide range of cellular processes, including inflammation, smooth muscle relaxation, and cardiac contractility. pharmacologyeducation.org
Currently, there is no published research specifically evaluating the inhibitory activity of This compound against any of the known PDE isoforms. However, the purine scaffold is a well-established pharmacophore for PDE inhibitors. For example, xanthine (B1682287) derivatives, which are structurally related to purines, are known non-selective PDE inhibitors. wikipedia.orgnih.gov Theophylline and pentoxifylline (B538998) are examples of such compounds used therapeutically. pharmacologyeducation.org
The inhibitory profile of purine analogues against different PDE isoforms is highly dependent on the nature and position of the substituents on the purine ring. Therefore, it is plausible that this compound could exhibit inhibitory activity against one or more PDE isoforms. Further investigation is required to determine its potency and selectivity profile.
| Compound | PDE Isoform | Inhibitory Activity (IC50) | Source |
|---|---|---|---|
| This compound | All Isoforms | Data not available | N/A |
Studies on Enzymes Involved in Purine Metabolism and Nucleotide Biosynthesis Pathways
The structural similarity of this compound to natural purines suggests its potential to interfere with enzymes involved in purine metabolism and nucleotide biosynthesis. These pathways are critical for cell proliferation and survival, and their inhibition is a key strategy in cancer chemotherapy. Enzymes such as those in the de novo and salvage pathways for purine nucleotide synthesis are potential targets. An imbalance in the purine nucleotide pool, which can be induced by synthetic analogues, can not only halt cell proliferation but also trigger apoptosis. nih.gov For instance, compounds structurally related to purines have been shown to inhibit purine nucleotide metabolism. lookchem.com However, specific enzymatic assays are required to determine the inhibitory activity of this compound against key enzymes like purine nucleoside phosphorylase (PNP), hypoxanthine-guanine phosphoribosyltransferase (HGPRT), or inosine-5'-monophosphate dehydrogenase (IMPDH).
Antiproliferative and Apoptosis-Inducing Activities in Cancer Cell Lines (In Vitro)
The cytotoxic potential of purine analogues is a central focus of their investigation as anticancer agents. The following sections detail the in vitro effects of this compound and its close analogues on various cancer cell lines.
Spectrum of Activity Across Various Cancer Cell Types (e.g., HeLa, HCT116, Jurkat, NSCLC)
A study exploring a series of 6-alkoxy purine analogues identified a closely related compound, 6-(4-bromophenoxy)-8-(4-bromophenyl)-9-phenyl-9H-purine (compound 13 in the study), as a selective pro-apoptotic agent in Jurkat cells, a human T-cell leukemia line. lookchem.comnih.gov This particular analogue demonstrated a significant increase in the sub-G1 population, indicative of apoptosis, in Jurkat cells while showing negligible activity against other cancer cell lines tested, including HeLa (cervical cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer). lookchem.com This highlights the potential for cell-type selectivity among substituted purine derivatives.
Another study on 6,8,9-trisubstituted purine analogues reported the cytotoxic activity of novel compounds against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. nih.gov While not the exact compound , this research underscores the general potential of substituted purines to exhibit antiproliferative effects across different cancer types. Specific IC50 values for this compound against a broad panel of cancer cell lines, including HeLa, HCT116, and NSCLC (non-small cell lung cancer), are not yet available in published literature and would require further experimental evaluation.
Below is an interactive table summarizing the reported activity of a close analogue.
| Compound | Cell Line | Activity | Reference |
| 6-(4-bromophenoxy)-8-(4-bromophenyl)-9-phenyl-9H-purine | Jurkat | Selective pro-apoptotic activity | lookchem.comnih.gov |
| 6-(4-bromophenoxy)-8-(4-bromophenyl)-9-phenyl-9H-purine | HeLa | Negligible activity | lookchem.com |
| 6-(4-bromophenoxy)-8-(4-bromophenyl)-9-phenyl-9H-purine | HCT116 | Negligible activity | lookchem.com |
Mechanistic Analysis of Cell Cycle Arrest (e.g., G0/G1 phase)
While specific data on cell cycle arrest induced by this compound is limited, the analysis of its close analogue, 6-(4-bromophenoxy)-8-(4-bromophenyl)-9-phenyl-9H-purine, in Jurkat cells revealed a significant increase in the sub-G1 cell population. lookchem.com An accumulation of cells in the sub-G1 phase is a hallmark of apoptosis-associated DNA fragmentation, rather than a specific cell cycle checkpoint arrest (e.g., G0/G1, S, or G2/M). This suggests that at the tested concentrations, the primary response of Jurkat cells to this analogue is the induction of apoptosis. Further studies at varying concentrations and time points would be necessary to determine if a specific cell cycle arrest precedes the apoptotic process.
Pathways of Apoptosis Induction and Programmed Cell Death (e.g., Caspase activation, Annexin V-based assays)
The pro-apoptotic activity of the analogue 6-(4-bromophenoxy)-8-(4-bromophenyl)-9-phenyl-9H-purine in Jurkat cells was confirmed to be dependent on caspase activation. researchgate.net Treatment of Jurkat cells with a pan-caspase inhibitor, Z-VAD-FMK, completely abrogated the induction of cell death by this compound, indicating that the apoptotic process is mediated through the caspase cascade. researchgate.net The standard method to quantify apoptosis involves detecting the externalization of phosphatidylserine (B164497) using Annexin V binding assays, which is a key early event in apoptosis. nih.gov The significant increase in the sub-G1 peak for the analogue in cell cycle analysis further corroborates the induction of apoptosis. lookchem.comnih.gov
Cellular Stress Responses Elicited by the Compound (e.g., DNA damage, Endoplasmic Reticulum (ER) stress, mitochondrial dysfunction, Reactive Oxygen Species (ROS) generation)
The precise mechanisms of cellular stress induced by this compound have not been specifically elucidated. However, the induction of apoptosis by its close analogue suggests the involvement of cellular stress pathways. Apoptosis can be triggered by various cellular insults, including DNA damage, endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS). For example, some anticancer agents induce apoptosis through the activation of ER stress and the extrinsic apoptotic pathway. nih.gov The generation of ROS can lead to oxidative stress, which in turn can cause DNA damage and mitochondrial impairment, ultimately leading to programmed cell death. nih.gov Further investigation is required to determine which of these stress pathways are activated by this compound in cancer cells.
Inhibition of Cell Migration and Invasion (In Vitro Models)
The metastatic spread of cancer is a complex process involving the migration and invasion of tumor cells. Purine analogues have been investigated for their potential to interfere with these critical steps. The metabolic pathways involving purines are intrinsically linked to cell proliferation, migration, and invasion. nih.gov Targeting these pathways and the enzymes within them can influence tumor progression. nih.govnih.gov
Protein kinases, which are essential regulators of cell functions like migration, are a major target for many purine-based inhibitors. acs.orgnih.gov For instance, a purine-scaffold inhibitor of Heat shock protein 90 (Hsp90), identified as compound 16 , has been shown to block cell migration in wound-healing assays and prevent invasion through Matrigel in HeyA8 and SKOV3 ovarian cancer cells. acs.org This inhibition of motility was associated with visible changes in cell structure, such as a flattened morphology and reorganization of the actin cytoskeleton. acs.org
Furthermore, the tumor microenvironment contains purinergic signaling molecules like extracellular adenosine (eADO) and extracellular ATP (eATP) that play contradictory roles. nih.gov Analogues of eADO have been reported to inhibit the invasive capacity of ovarian cancer cells. nih.gov Conversely, eATP can trigger membrane responses that facilitate cancer cell migration. nih.gov This demonstrates that modulation of purinergic signaling by synthetic analogues can be a viable strategy to impede cancer cell motility. While direct studies on this compound are not available, the evidence from related purine analogues strongly suggests that this class of compounds can effectively inhibit key processes in metastasis through mechanisms like kinase inhibition and modulation of purinergic signaling.
Antiviral Activity Investigations (In Vitro)
The structural similarity of purine analogues to natural nucleosides makes them prime candidates for antiviral drug development, as they can interfere with viral replication machinery.
Influenza A Virus Inhibition (e.g., H1N1, H3N2 strains)
Purine analogues have demonstrated significant inhibitory effects against various strains of the influenza A virus. A key target for these compounds is the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral genome replication. plos.org
One mechanistic approach involves targeting the cap-binding domain of the polymerase PB2 subunit. Docking studies have led to the synthesis of 7-methylguanine (B141273) derivatives that act as competitive inhibitors. acs.org Several of these synthesized compounds showed potent in vitro activity, with IC₅₀ values under 10 μM against the H5N1 polymerase. acs.org
Another successful strategy has been the development of 7-deazapurine nucleoside analogues. In a study focused on creating novel inhibitors, a series of 6-methyl-7-substituted-7-deaza purine nucleosides were synthesized and tested against influenza A strains H1N1 and H3N2. nih.gov Two compounds from this series, 5x and 5z , were particularly effective, demonstrating potent anti-influenza activity. nih.gov
Beyond direct viral enzyme inhibition, purine analogues can also target host factors essential for viral replication. The host enzyme purine nucleoside phosphorylase (PNP) has been identified as a critical factor for influenza A virus replication and the associated hyperinflammation. acs.orgmdpi.com The viral protein PB1-F2 can upregulate host PNP, enhancing the purine salvage pathway to supply the building blocks for viral replication. acs.orgmdpi.com Consequently, inhibiting PNP presents a "two-for-one" strategy, constraining both viral propagation and pro-inflammatory responses. mdpi.com Additionally, some 6-substituted purine derivatives, such as 6-Thio-RPcMP, have shown inhibitory activity against parainfluenza virus, a related RNA virus. nih.gov
| Compound | Virus Strain(s) | Assay / Target | IC₅₀ Value (μM) | Reference |
|---|---|---|---|---|
| Compound 5x (6-methyl-7-deaza purine nucleoside analogue) | H1N1 / H3N2 | Viral Inhibition | 5.88 / 6.95 | nih.gov |
| Compound 5z (6-methyl-7-deaza purine nucleoside analogue) | H1N1 / H3N2 | Viral Inhibition | 3.95 / 3.61 | nih.gov |
| 7-Methylguanine Derivatives (various) | H5N1 | PB2 Cap-Binding Domain | < 10 | acs.org |
SARS-CoV-2 Viral Replication Inhibition Studies
The COVID-19 pandemic spurred intensive research into antiviral agents, with purine analogues emerging as a promising class of inhibitors against SARS-CoV-2. The primary target for these compounds is the viral RNA-dependent RNA polymerase (RdRp), which is essential for the replication of the viral genome. nih.govmdpi.com
AT-511, the active form of the oral purine nucleotide prodrug AT-527, has demonstrated potent in vitro activity against several human coronaviruses, including SARS-CoV-2. acs.org In cell culture models, AT-511 effectively inhibited SARS-CoV-2 with a 90% effective concentration (EC₉₀) of 0.55 μM. acs.org This potent activity supports the clinical evaluation of its prodrug for treating COVID-19. acs.org
Another area of investigation involves 6-substituted purine derivatives. Researchers have synthesized 6-chloropurine (B14466) isoxazoline-carbocyclic monophosphate nucleotides designed to inhibit the SARS-CoV-2 RdRp. nih.gov In a cell-free fluorometric activity assay, these compounds were shown to inhibit the polymerase, with compound 4b exhibiting an IC₅₀ value of 29.31 μM. nih.gov The 6-chloro group on the purine ring is a key feature that allows for further chemical modification to potentially improve potency. nih.gov
Beyond direct viral targets, inhibiting the host's de novo purine synthesis (DNPS) pathway is another viable strategy. mdpi.com This approach limits the pool of purine nucleotides that the virus requires to replicate its genome, thereby reducing viral proliferation. mdpi.com
| Compound/Analogue Class | Virus Strain | Assay / Target | EC₉₀ / IC₅₀ Value (μM) | Reference |
|---|---|---|---|---|
| AT-511 | SARS-CoV-2 | Virus Yield Reduction | 0.55 (EC₉₀) | acs.org |
| Compound 4b (6-chloropurine derivative) | SARS-CoV-2 | RdRp Activity Assay | 29.31 (IC₅₀) | nih.gov |
| Forodesine | SARS-CoV-2 | RdRp (target) | Not specified | nih.gov |
Activity Against Other RNA Viruses (e.g., Dengue Virus (DENV))
The broad-spectrum potential of purine analogues extends to other significant RNA viruses, such as the Dengue virus (DENV), a member of the Flaviviridae family. There are currently no approved antiviral therapies for DENV infection. acs.orgnih.gov
Research has shown that nucleoside analogues are a promising avenue for developing anti-DENV agents. acs.orgnih.gov One key viral enzyme target is the DENV methyltransferase (MTase), which is essential for capping the viral RNA. nih.gov Selective inhibitors have been designed based on the structure of S-adenosyl-L-homocysteine (SAH), a natural purine-containing molecule. By adding substituents extending from the N6 position of the adenine (B156593) base, researchers created derivatives that selectively bind to a unique cavity in the DENV MTase, thereby inhibiting its function without significantly affecting human methyltransferases. nih.gov
Inhibiting the viral RdRp is another effective strategy. Studies on 7-deazapurine nucleoside derivatives have identified potent inhibitors of DENV replication. mdpi.comnih.gov Compound 6e , a 7-deazapurine derivative, was found to be the most potent inhibitor in one study, with a 50% effective concentration (EC₅₀) of 2.081 μM. nih.gov This compound suppressed DENV E protein expression and RNA levels for all four serotypes, suggesting it targets a highly conserved part of the replication process. nih.gov Similarly, a 7-deaza-7-fluoro-adenine nucleoside analogue, compound 10 , showed an even more potent EC₅₀ of 0.8 μM against a DENV-2 replicon system. mdpi.com
Targeting host cell metabolism is also a valid approach. The antiviral effect of purine nucleobase analogues like Favipiravir can be significantly enhanced when combined with inhibitors of de novo purine nucleotide biosynthesis, such as 6-methylmercaptopurine (B131649) riboside (6MMPR). acs.org This combination strategy can lead to a synergistic and broad-spectrum antiviral effect. acs.org
| Compound/Analogue Class | Virus Serotype(s) | Assay / Target | EC₅₀ Value (μM) | Reference |
|---|---|---|---|---|
| Compound 6e (7-deazapurine derivative) | DENV (all 4 serotypes) | DENV Replication | 2.081 | nih.gov |
| Compound 10 (7-deaza-7-fluoro-adenine analogue) | DENV-2 | Replicon Assay | 0.8 | mdpi.com |
| N6-Substituted SAH Derivatives | DENV-3 | Methyltransferase (MTase) | Varies (selective inhibition) | nih.gov |
Antimicrobial and Antiparasitic Activity Assessments (In Vitro)
Riboswitch Binding and Antimicrobial Mechanisms
Riboswitches are structured RNA elements found primarily in the non-coding regions of bacterial mRNAs that regulate gene expression by directly binding to specific small molecule ligands. nih.gov This mechanism makes them attractive targets for novel antibacterial compounds, as interfering with their function can disrupt essential metabolic pathways. nih.govacs.org
The guanine riboswitch, which controls genes for purine biosynthesis and transport in many Gram-positive bacteria, has been a particular focus of such research. nih.govnih.govacs.org The highly conserved structure of the guanine riboswitch aptamer, which almost completely envelops the guanine ligand, makes it very specific. acs.org However, this specificity also presents a challenge for designing effective analogues.
Using the three-dimensional structure of the guanine riboswitch from Bacillus subtilis, researchers have rationally designed purine analogues capable of binding to this RNA target. nih.govacs.org Several of these designed compounds, particularly those with substitutions at the 6-position of the purine ring, were found to bind the guanine riboswitch aptamer with affinities approaching that of guanine itself. nih.govnih.gov
One such compound, 6-N-hydroxylaminopurine (also referred to as G7), not only binds to the riboswitch but also inhibits bacterial growth. nih.govnih.govacs.org Studies showed that this compound represses the expression of a reporter gene controlled by a guanine riboswitch in B. subtilis, confirming that its antimicrobial action is mediated through the riboswitch. nih.govnih.govacs.org By binding to the riboswitch, these purine analogues can trick the bacterium into shutting down the production and transport of guanine, effectively starving the cell of essential building blocks for DNA and RNA synthesis. This strategy has also been explored for targeting pathogens like Staphylococcus aureus and Clostridium difficile. plos.org
While many designed analogues can bind the riboswitch in vitro, not all exhibit strong antimicrobial activity, likely due to factors like cell permeability and metabolic stability. nih.govnih.gov Nonetheless, these studies validate the use of structure-based design to create purine analogues that act as specific antimicrobial agents by targeting bacterial riboswitches. nih.gov
Antifungal Activities Against Pathogenic Strains (e.g., dermatophytes)
While specific studies on the antifungal activity of this compound against pathogenic strains like dermatophytes are not prominently available in the reviewed literature, the broader class of purine analogues has been investigated for its potential as antifungal agents. researchgate.net The rationale for exploring purine analogues stems from the essential roles of purines in fundamental cellular processes, such as DNA synthesis and energy metabolism. mdpi.com Disrupting these pathways in pathogenic fungi presents a promising strategy for developing new antifungal therapies. nih.govacs.org
Fungal pathogens, like other organisms, rely on the synthesis of purine nucleotides. This can occur either through a de novo biosynthesis pathway or by salvaging purines from the host environment. During an infection, the de novo pathway is often essential for the pathogen's survival and proliferation, making its enzymes attractive targets for antifungal drugs. mdpi.com
Recent research has focused on developing purine analogues that inhibit key enzymes in these pathways. For instance, a novel purine analogue, DT-23, has demonstrated potent inhibitory activity against inositol (B14025) polyphosphate kinases (IPKs) in the pathogenic fungus Cryptococcus neoformans. nih.govresearchgate.net These enzymes are critical for fungal virulence. DT-23 was shown to inhibit the recombinant enzyme Arg1 with an IC₅₀ value of 0.6 μM and exhibited antifungal activity, inhibiting fungal growth with a MIC₅₀ of 15 μg/mL. nih.govacs.orgresearchgate.net Furthermore, DT-23 acts synergistically with Amphotericin B, a conventional antifungal drug, enhancing its efficacy. nih.govacs.orguni-freiburg.de This research establishes a pharmacological link between the inhibition of IPK activity and antifungal effects, providing a foundation for developing a new class of antifungal drugs based on the purine scaffold. nih.govresearchgate.net
**Table 1: Antifungal Activity of Purine Analogue DT-23 against *Cryptococcus neoformans***
| Compound | Target Enzyme | IC₅₀ (μM) | Fungal Growth Inhibition (MIC₅₀) | Synergism |
|---|---|---|---|---|
| DT-23 | Arg1 (IP₃₋₄K) | 0.6 | 15 µg/mL | Synergizes with Amphotericin B |
| DT-23 | Kcs1 (IP₆K) | 0.68 | 15 µg/mL | Synergizes with Amphotericin B |
Data sourced from multiple studies. nih.govacs.orgresearchgate.net
Antileishmanial and Antitrypanosomal Activity Against Parasitic Protozoa
The purine salvage pathway is a critical area of investigation for developing drugs against parasitic protozoa like Leishmania and Trypanosoma, which cause leishmaniasis and trypanosomiasis, respectively. mdpi.commdpi.com These parasites are incapable of de novo purine synthesis and are entirely dependent on salvaging preformed purines from their hosts, making the enzymes in this pathway attractive drug targets. mdpi.comnih.gov
While direct studies on this compound were not identified, various purine analogues have demonstrated significant antileishmanial and antitrypanosomal activities. researchgate.netfao.org For example, allopurinol, a purine analogue, is used in the treatment of canine visceral leishmaniasis. mdpi.com Research has explored numerous modified purine nucleosides as potential trypanocides. nih.gov
A study on 7-aryl-7-deazapurine nucleosides revealed that substituting a 6-methyl group for a 6-amino group maintained inhibitory activity against Trypanosoma cruzi amastigotes while improving selectivity over mammalian cells. nih.gov Several analogues in this series, such as the 7-(4-chlorophenyl) derivative, showed sub-micromolar antitrypanosomal activity. nih.gov Similarly, other research has identified chalcones and flavanones with antitrypanosomal and antileishmanial properties. One chalcone, 2′,4′-dimethoxy-6′-hydroxychalcone, was particularly active against Trypanosoma brucei brucei (EC₅₀ of 0.5 μg/mL) and Leishmania mexicana (EC₅₀ of 5.2 μg/mL). nih.gov
Furthermore, imidazo[1,2-a]pyridine-based analogues have been reported as antileishmanial agents, with some compounds showing IC₅₀ values in the low micromolar range against Leishmania donovani. nih.gov The conversion of purine nucleosides to their O-acetylated derivatives has also been shown to consistently enhance their in vitro antitrypanosomal activity, likely by improving cellular uptake. nih.gov
Table 2: Activity of Select Purine Analogues and Other Compounds Against Parasitic Protozoa
| Compound/Analogue Class | Parasite | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 7-(4-chlorophenyl)-7-deazapurine nucleoside | Trypanosoma cruzi | Activity | Sub-micromolar | nih.gov |
| 2′,4′-dimethoxy-6′-hydroxychalcone | Trypanosoma brucei brucei | EC₅₀ | 0.5 µg/mL | nih.gov |
| 2′,4′-dimethoxy-6′-hydroxychalcone | Leishmania mexicana | EC₅₀ | 5.2 µg/mL | nih.gov |
| Imidazo[1,2-a]pyridine Analogue (Compound A) | Leishmania donovani | IC₅₀ | 1.8 µM | nih.gov |
This table presents a selection of findings from the literature.
Activity Against Mycobacterial Species (e.g., Mycobacterium bovis)
The search for new antimycobacterial agents is critical due to rising drug resistance in tuberculosis, caused by Mycobacterium tuberculosis. Purine metabolism has been identified as a viable target for developing new drugs against this pathogen. nih.gov While specific data for this compound is not available, related purine analogues have shown promise.
Studies on thio-substituted purine analogues have demonstrated moderate to good inhibitory activity against M. tuberculosis. nih.gov Specifically, 9-(ethylcarboxymethyl)-6-(dodecylthio)-9H-purine exhibited a minimum inhibitory concentration (MIC) value of 0.78 µg/mL against the Mtb H37Rv strain. nih.gov It was noted that N(9)-substitution appears to enhance the antimycobacterial activity in this series of purine compounds. nih.gov
More recent approaches have targeted the de novo purine biosynthesis pathway. evotec.com Researchers have discovered a first-in-class small molecule inhibitor, JNJ-6640, that targets PurF, the first enzyme in the mycobacterial de novo purine biosynthesis pathway. evotec.comresearchgate.net This compound showed potent, nanomolar bactericidal activity against M. tuberculosis in vitro, including drug-resistant strains. researchgate.net This demonstrates that targeting purine metabolism is a novel and promising strategy for the development of drugs to treat tuberculosis. researchgate.net
Table 3: Antimycobacterial Activity of Select Purine Analogues
| Compound | Target Strain | Activity Metric | Value (µg/mL) |
|---|---|---|---|
| 9-(ethylcarboxymethyl)-6-(decylthio)-9H-purine | M. tuberculosis H37Rv | MIC | 1.56 |
| 9-(ethylcarboxymethyl)-6-(dodecylthio)-9H-purine | M. tuberculosis H37Rv | MIC | 0.78 |
Data sourced from a study on thio analogues of purine. nih.gov
Applications in Radiotracer Development (Non-Clinical)
Positron Emission Tomography (PET) Radiochemistry and Radiosynthesis
A closely related compound, 6-bromo-7-methyl-7H-purine, has been successfully developed as a radiotracer for Positron Emission Tomography (PET), a powerful in vivo imaging technique. nih.govnih.gov The carbon-11 (B1219553) labeled version, 6-bromo-7-[¹¹C]methylpurine ([¹¹C]BMP), is used to measure the transport activity of Multidrug Resistance-Associated Protein 1 (MRP1). nih.govnih.gov
The radiosynthesis of [¹¹C]BMP involves the methylation of the precursor, 6-bromo-7H-purine. nih.gov Standard synthesis methods using [¹¹C]methyl iodide or [¹¹C]methyl triflate often yield a mixture of N⁷ and N⁹ regioisomers. nih.gov Since the N⁷-methylated isomer is the desired product for optimal biological activity, an improved regioselective radiosynthesis has been developed. nih.gov This improved method utilizes 2,2,6,6-tetramethylpiperidine (B32323) magnesium chloride, yielding [¹¹C]BMP with a high radiochemical purity (>99%) and a decay-corrected radiochemical yield of approximately 20.5%. nih.gov The total synthesis time is about 43 minutes, making it suitable for clinical applications. nih.gov The precursor, 6-bromo-7H-purine, can be manufactured under Good Manufacturing Practice (GMP) conditions to ensure quality and safety for potential human use. nih.gov
Measurement of Multidrug Resistance-Associated Protein 1 (MRP1) Transport Activity as a Molecular Probe
6-bromo-7-[¹¹C]methylpurine ([¹¹C]BMP) serves as an innovative molecular probe for non-invasively measuring the function of the Multidrug Resistance-Associated Protein 1 (MRP1). nih.govnih.govd-nb.info MRP1 is an important drug efflux transporter implicated in multidrug resistance in cancer and the pathology of several neurological diseases. nih.govnih.govsolvobiotech.com
[¹¹C]BMP itself is not a substrate for MRP1 but acts as a "pro-tracer". nih.govnih.gov After administration, the lipophilic [¹¹C]BMP readily crosses cell membranes, including the blood-brain barrier, and enters tissues. nih.govnih.gov Inside the cell, it is rapidly conjugated with glutathione (B108866) (GSH) by glutathione-S-transferase enzymes. nih.gov This reaction forms the highly polar metabolite, S-(6-(7-[¹¹C]methylpurinyl))glutathione ([¹¹C]MPG), which is a substrate for MRP1. nih.govnih.gov Because [¹¹C]MPG is polar, it is trapped within the cell and can only be removed via active transport by MRP1. nih.gov
Therefore, the rate at which radioactivity is cleared from the tissue directly correlates with MRP1 transport activity. nih.gov Dynamic PET imaging using [¹¹C]BMP has shown a marked difference in brain clearance rates between wild-type mice and mice lacking the MRP1 gene, validating its use as a probe for MRP1 function in vivo. nih.gov This tool has been used to measure MRP1 activity in the brain and lungs of rodents and has recently been evaluated in humans. nih.govd-nb.info
Structure Activity Relationship Sar Studies of 6 4 Bromophenoxy 7 Methyl 7h Purine and Its Analogues
Methodological Approaches to Comprehensive SAR Studies
Structure-Activity Relationship (SAR) analysis is a foundational process in drug discovery that systematically investigates how modifications to a molecule's chemical structure affect its biological activity. numberanalytics.comoncodesign-services.com The primary goal is to identify key structural features, known as pharmacophores, that are essential for the desired therapeutic effect and to guide the optimization of a lead compound. numberanalytics.compatsnap.com
Comprehensive SAR studies employ a combination of experimental and computational methods. oncodesign-services.comnumberanalytics.com
Experimental Approaches: These involve the chemical synthesis of a series of analogues where specific parts of the lead molecule are systematically varied. oncodesign-services.comnumberanalytics.com For 6-(4-Bromophenoxy)-7-methyl-7H-purine, this would include synthesizing compounds with different halogens on the phenyl ring, alternative linkers to the purine (B94841) core, various alkyl groups at the N7 position, and substitutions at other positions like C2 and C8. Each new analogue is then tested in biological assays to measure its activity, allowing researchers to correlate structural changes with biological outcomes. oncodesign-services.com
Computational Approaches: Modern SAR studies are heavily supported by computational tools. numberanalytics.comoncodesign-services.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to create a mathematical relationship between chemical structure and biological activity. numberanalytics.com These predictive models can then estimate the activity of virtual compounds before they are synthesized, saving time and resources.
Molecular Modeling: Techniques like molecular docking simulate how a ligand might bind to the three-dimensional structure of a biological target, such as an enzyme or receptor. numberanalytics.compatsnap.com This helps to visualize key interactions and rationalize observed SAR data.
SAR Matrix (SARM): This methodology systematically organizes compounds into a matrix based on dual structural fragments, which helps to visualize SAR patterns, identify activity cliffs (where a small structural change causes a large change in activity), and design new candidate compounds. acs.org
These methods are integrated into the iterative Design-Make-Test-Analyze (DMTA) cycle, a fundamental paradigm in medicinal chemistry for optimizing lead compounds. chemrxiv.org
Influence of the 4-Bromophenoxy Moiety on Biological Activity
The 4-bromophenoxy group is a critical component of the molecule, significantly influencing its interaction with biological targets through two key features: the bromine atom and the phenoxy linker.
The substitution of a halogen atom onto a phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. nih.gov Halogens can influence lipophilicity, electronic character, and metabolic stability. Crucially, heavier halogens like bromine and chlorine can participate in a specific, highly directional, non-covalent interaction known as a halogen bond (X-bond). namiki-s.co.jpacs.org
A halogen bond forms between the electropositive region (the σ-hole) on the outer surface of the halogen atom and a nucleophilic (electron-rich) acceptor, such as a backbone carbonyl oxygen or an aromatic ring in a protein's binding pocket. acs.org The strength of this interaction generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov The presence of the bromine atom at the 4-position of the phenyl ring can therefore provide an additional, stabilizing interaction with the target protein, enhancing binding affinity and, consequently, efficacy. namiki-s.co.jp This specific interaction can be a key determinant of a compound's potency and selectivity. acs.org
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Halogen Bond Donor Strength |
| Fluorine (F) | 1.47 | 3.98 | Weakest |
| Chlorine (Cl) | 1.75 | 3.16 | Moderate |
| Bromine (Br) | 1.85 | 2.96 | Strong |
| Iodine (I) | 1.98 | 2.66 | Strongest |
| This table presents a comparison of key properties of halogen atoms commonly used in medicinal chemistry. Data compiled from various sources. nih.govnih.gov |
The ether (phenoxy) linkage connecting the brominated phenyl ring to the C6 position of the purine core is not merely a spacer but a crucial pharmacophoric element. Its geometry, flexibility, and electronic nature dictate the spatial orientation of the aryl group relative to the purine scaffold, which is critical for optimal fitting into a receptor or enzyme active site.
Studies on other purine-based inhibitors have shown that the nature of this linker atom is a critical determinant of potency and selectivity. nih.gov For instance, in a series of purine-scaffold Hsp90 inhibitors, replacing a thioether (S) linker with an ether (O) or methylene (B1212753) (CH2) linker was tolerated with only a modest decrease in activity, whereas oxidation to a sulfoxide (B87167) (S=O) or sulfone (O=S=O) led to a significant loss of potency. nih.gov This highlights that the linker influences the dihedral angle between the purine and the aryl ring, which in turn affects the ability of the ligand to adopt the necessary conformation for binding. The phenoxy linkage in this compound provides a specific angle and rotational freedom that is likely optimized for its intended biological target.
Significance of the 7-Methyl Group for Purine Tautomeric Stability and Directed Reactivity
Alkylation of one of the imidazole (B134444) nitrogens, as with the methyl group at the N7 position, "locks" the purine into a single tautomeric form. This pre-organization reduces the entropic penalty upon binding to a receptor, as the molecule does not need to adopt a specific, and potentially less stable, tautomeric state. The presence of the methyl group at N7, rather than the more common N9 position seen in nucleosides, directs the purine's hydrogen bonding capabilities in a specific orientation. For example, the N9 nitrogen becomes a hydrogen bond acceptor, while N7 is sterically blocked. This fixed geometry can be essential for achieving high-affinity and selective binding to a target where the N7-substituted regioisomer is preferred over the N9-substituted one. semanticscholar.org
Furthermore, the N7 position of the purine guanine (B1146940) is known to be the most nucleophilic atom in DNA, making it a target for alkylating agents. nih.gov While this compound is not DNA, the inherent reactivity of the N7 position is a key chemical feature of the purine core. Methylation at this site not only stabilizes the tautomeric form but also alters the molecule's reactivity and metabolic profile.
Effects of Substitutions and Modifications at Other Purine Ring Positions (e.g., C2, C8) on Activity and Selectivity Profiles
While the 6-(4-bromophenoxy) and 7-methyl groups are defining features, modifications at other positions on the purine ring, particularly C2 and C8, are a common strategy for optimizing activity and selectivity. nih.govnih.gov The chemical environment at these positions can be exploited to probe for additional interactions within the binding site or to fine-tune the electronic properties of the purine system.
C2 Position: In studies of adenosine (B11128) receptor ligands, introducing small hydrophobic substituents at the C2 position was often found to be favorable for high affinity, whereas bulky groups could be detrimental depending on the receptor subtype. nih.gov For many purine-based compounds, the C2 position is often unsubstituted or may bear a small group like an amino or chloro group, which can modulate the electronic character of the ring and offer an additional hydrogen bonding site. nih.gov
C8 Position: The C8 position is chemically distinct and can undergo different types of reactions compared to the C2 and C6 positions. mdpi.com Modifications at C8 can have a profound impact on selectivity. For example, in a series of adenosine derivatives, C8 substitution often led to a significant decrease in affinity for the A2A adenosine receptor while maintaining high affinity for the A3 subtype, thereby imparting selectivity. nih.gov Similarly, in a class of Grp94-selective inhibitors, an aryl group attached to the C8 position was found to insert into a specific secondary pocket that is not accessible in other related proteins, thus conferring selectivity. nih.gov This demonstrates that the C8 position often points towards solvent-exposed regions or unique sub-pockets that can be exploited to improve a compound's pharmacological profile.
| Position | Type of Substitution | General Effect on Activity/Selectivity | Reference |
| C2 | Small hydrophobic groups (e.g., alkynyl) | Can increase affinity for certain receptors (e.g., adenosine A2A, A3) | nih.gov |
| C2 | Amino group (NH2) | Often required for high affinity at some targets | nih.gov |
| C8 | Hydrophobic groups | Can abolish binding at one receptor subtype while maintaining it at another, thus increasing selectivity | nih.gov |
| C8 | Aryl groups | Can access unique sub-pockets, leading to high selectivity for a specific protein isoform (e.g., Grp94) | nih.gov |
| This table summarizes the general impact of substitutions at the C2 and C8 positions of the purine ring based on published SAR studies. |
Development of Lead Compounds and Optimization Strategies (e.g., Hit-to-Lead, Lead Optimization)
The development of a potent and selective molecule like this compound from an initial discovery to a drug candidate follows a structured optimization process. This journey is typically divided into two main phases: hit-to-lead and lead optimization. danaher.comwikipedia.org
Hit-to-Lead (H2L): This early phase begins after a high-throughput screening (HTS) campaign identifies initial "hits"—compounds with modest activity, often in the micromolar range. wikipedia.orgdrugtargetreview.com The goal of H2L is to confirm these hits and explore the initial SAR to see if there is potential for improvement. drugdevelopment.fi Chemists synthesize a small number of close analogues to quickly establish basic SAR trends and confirm that the activity is linked to the core scaffold. wikipedia.org Key liabilities are also assessed, and series that lack a clear path to improvement are discontinued. drugtargetreview.com For a purine hit, this would involve confirming the activity and beginning to explore the effects of simple modifications to the substituents.
Lead Optimization (LO): Once a promising hit series is validated, it enters the lead optimization phase. wikipedia.orgnih.gov This is a more extensive and resource-intensive effort focused on iteratively refining the lead compound's structure to achieve a multi-parameter optimization of desired drug-like properties. patsnap.comdanaher.com The objective is to simultaneously improve:
Potency: Increasing affinity for the target to the nanomolar range.
Selectivity: Minimizing activity against other related targets to reduce the risk of side effects.
Pharmacokinetic (ADME) Properties: Improving absorption, distribution, metabolism, and excretion characteristics to ensure the compound can reach its target in the body and persist for an appropriate duration. patsnap.com
Pharmacophore Mapping and Ligand Design Principles for Enhanced Potency and Selectivity of Purine Analogues
The development of potent and selective therapeutic agents often relies on a deep understanding of the interactions between a ligand and its biological target. For purine analogues like this compound, pharmacophore mapping and the application of rational ligand design principles are crucial for optimizing their pharmacological profiles. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
Pharmacophore models for purine analogues, which are frequently developed as kinase inhibitors, typically include a combination of key interaction points. These models are constructed using either ligand-based methods, which rely on the structural features of a series of active compounds, or structure-based methods that utilize the known three-dimensional structure of the target protein's binding site.
A general pharmacophore model for a purine-based kinase inhibitor often comprises the following features:
Hydrogen Bond Acceptors: The nitrogen atoms at positions 1, 3, and 9 of the purine ring are capable of forming hydrogen bonds with amino acid residues in the hinge region of a kinase domain. The N7-methylation in this compound prevents the N7 atom from acting as a hydrogen bond donor, which can influence its binding orientation compared to N7-unsubstituted purines.
Hydrogen Bond Donors: Depending on the substitution pattern and the tautomeric state, the purine scaffold can also present hydrogen bond donors. However, in the case of this compound, the primary hydrogen bond accepting features of the purine core are more prominent.
Hydrophobic/Aromatic Regions: The purine ring itself provides a significant hydrophobic surface. Furthermore, the 4-bromophenoxy substituent at the 6-position introduces a substantial hydrophobic and aromatic region that can engage in van der Waals and pi-stacking interactions within a hydrophobic pocket of the target protein.
Halogen Bonding: The bromine atom on the phenoxy ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's active site. This can contribute significantly to binding affinity and selectivity.
Ligand Design Principles for Enhanced Potency and Selectivity
Building upon the pharmacophore model, several design principles can be applied to enhance the potency and selectivity of analogues of this compound.
Future Research Trajectories and Broader Applications in Chemical Biology
Identification of Novel Molecular Targets and Pathways Modulated by 6-(4-Bromophenoxy)-7-methyl-7H-purine
A primary avenue of future research will be the identification of specific molecular targets and cellular pathways affected by this compound. Purine (B94841) analogues are known to interact with a wide array of biological targets, primarily due to their structural similarity to endogenous purines like adenine (B156593) and guanine (B1146940). researchgate.netrsc.org
A significant class of targets for purine derivatives is the protein kinase family. nih.gov These enzymes play a crucial role in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov Purine isosteres can act as ATP-competitive inhibitors, binding to the hinge region of the kinase's ATP-binding pocket. nih.gov The substituents on the purine core are critical for achieving potency and selectivity. nih.gov Therefore, future studies should involve screening this compound against a panel of protein kinases to identify potential inhibitory activity.
Another important target for purine analogues is purine nucleoside phosphorylase (PNP). tandfonline.com PNP is a key enzyme in the purine salvage pathway. Inhibitors of PNP have been investigated for the treatment of cancers and autoimmune diseases. Research on 2,6-substituted purines has demonstrated that modifications at these positions can lead to potent inhibition of PNP from organisms like Helicobacter pylori. tandfonline.com Given its 6-substituted nature, this compound should be evaluated for its potential to inhibit human PNP isoforms.
Furthermore, purine analogues can interfere with nucleic acid synthesis and metabolism. taylorandfrancis.comwikipedia.org They can be metabolically activated to their nucleotide forms, which can then inhibit enzymes involved in DNA and RNA synthesis or be incorporated into these macromolecules, leading to cytotoxic effects. taylorandfrancis.comnih.gov Investigating the impact of this compound on DNA replication and repair processes in various cell lines would be a valuable research direction.
Table 1: Potential Molecular Targets for Purine Analogues
| Target Class | Specific Examples | Potential Effect of Inhibition/Modulation | Relevant Research Context |
| Protein Kinases | Receptor and cytoplasmic protein kinases | Disruption of signal transduction pathways in cancer | nih.gov |
| Purine Metabolism Enzymes | Purine Nucleoside Phosphorylase (PNP) | Immunosuppression, anticancer activity | tandfonline.com |
| DNA/RNA Synthesis Enzymes | DNA Polymerases, DNA Ligase I | Interference with DNA replication and repair | wikipedia.org |
| ABC Transporters | Multidrug Resistance-Associated Protein 1 (MRP1) | Modulation of drug efflux and cellular detoxification | nih.gov |
Advanced Mechanistic Characterization of Observed Biological Effects Using Omics Technologies
Should initial screenings reveal significant biological activity, the next logical step would be a deep mechanistic characterization using advanced "omics" technologies. These high-throughput methods provide a global view of molecular changes within a cell or organism upon perturbation by a chemical compound.
A multi-omics approach, integrating proteomics, metabolomics, and transcriptomics, can offer a comprehensive understanding of the cellular response to this compound. nih.gov For instance, metabolomics, particularly using techniques like ultra-performance liquid chromatography (UPLC) with photodiode array (PDA) detection, can precisely quantify changes in the levels of endogenous purines and other metabolites, revealing disruptions in metabolic pathways. nih.govfrontiersin.org Proteomics can identify changes in protein expression levels, pointing towards modulated signaling pathways or cellular machinery. nih.gov This integrated approach has been successfully used to reveal that disturbances in purine and glutamate (B1630785) metabolism are linked to neuroinflammation in models of depression. nih.gov Applying such a strategy would provide an unbiased, system-wide view of the effects of this compound, helping to formulate and test hypotheses about its mechanism of action.
Development of Next-Generation Purine-Based Chemical Probes and Tools for Fundamental Biological Research
Beyond therapeutic potential, this compound could serve as a scaffold for the development of novel chemical probes. The reactivity of the C6-bromo substituent is a key feature, allowing for its displacement by various nucleophiles or its participation in cross-coupling reactions. This chemical tractability enables the synthesis of a diverse library of 6-substituted purine derivatives.
One exciting application is the creation of fluorescent probes. By attaching a fluorophore to the purine core, it may be possible to develop sensors for specific ions or biomolecules. researchgate.netnih.gov Purine-based fluorescent probes have been successfully designed for the detection of species like Zn2+ and H2S, as well as for imaging pesticides in living cells. researchgate.netnih.gov The this compound scaffold could be modified to create new "turn-on" or ratiometric fluorescent probes with unique sensing capabilities, aiding in the study of cellular processes.
Additionally, radiolabeled versions of this compound could be developed for in vivo imaging applications, such as Positron Emission Tomography (PET). The related compound, 6-bromo-7-[11C]methylpurine, has been developed as a PET radiotracer to measure the activity of the multidrug resistance-associated protein 1 (MRP1) transporter. nih.gov This precedent suggests that this compound could be a candidate for developing new PET tracers to visualize other biological targets in living organisms.
Exploration of Synergistic Effects with Other Bioactive Agents in Combination Studies (In Vitro)
The efficacy of many therapeutic agents, particularly in oncology, can be enhanced through combination therapy. Purine analogues have a well-documented history of synergistic interactions with other drugs. nih.gov For example, studies have shown that combining the pyrimidine (B1678525) analogue Ara-C with purine analogues like fludarabine (B1672870) or cladribine (B1669150) can result in synergistic or antagonistic effects on proliferation and apoptosis in acute myeloid leukemia (AML) cell lines. nih.gov Similarly, lipophilic purine nucleoside inhibitors of tyrosyl-DNA phosphodiesterase 1 (Tdp1) have been shown to potentiate the antitumor effect of the DNA topoisomerase I inhibitor topotecan (B1662842) in vitro. mdpi.com
Future in vitro studies should explore the combination of this compound with a panel of known bioactive agents, including conventional chemotherapeutics and targeted therapies. aacrjournals.org Such studies would aim to identify synergistic combinations that could lead to more effective treatment strategies, potentially by targeting multiple nodes in a disease-related pathway or by overcoming resistance mechanisms.
Table 2: Examples of In Vitro Synergistic Studies with Purine Analogues
| Purine Analogue Class | Combination Agent | Cell Line/Model | Observed Effect | Reference |
| Fludarabine, Cladribine (2-CdA) | Cytarabine (Ara-C) | AML Cell Lines (HL60, HEL) | Synergistic and antagonistic effects on proliferation and apoptosis | nih.gov |
| Lipophilic Purine Nucleosides | Topotecan (Tpc) | Tumor Cells | Enhanced DNA damage and potentiation of antitumor effect | mdpi.com |
| 6-Thioguanine | Azaserine | Sarcoma 180 | Increased formation of thioguanine nucleotide, enhanced incorporation into nucleic acids | aacrjournals.org |
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in the Discovery and Optimization of Purine Analogues
For a compound like this compound, AI and ML can be applied in several ways. Quantitative Structure-Activity Relationship (QSAR) models can be built using data from a library of synthesized analogues to predict the biological activity of new, untested derivatives. nih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest predicted potency and most desirable properties. astrazeneca.com
Q & A
Q. What are the established synthetic routes for 6-(4-Bromophenoxy)-7-methyl-7H-purine, and how can reaction conditions be optimized for yield?
- Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 7-methyl-7H-purine-6-ol with 4-bromophenyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of aryl halide), solvent polarity (DMF vs. THF), and temperature control to minimize side reactions like dehalogenation. Monitoring via TLC or HPLC ensures reaction completion .
Q. How can crystallography and NMR spectroscopy resolve the structural conformation of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides bond lengths, dihedral angles (e.g., bromophenyl vs. purine plane), and hydrogen-bonding networks. For NMR, ¹H and ¹³C spectra identify substituent effects: the 4-bromophenoxy group deshields adjacent protons, while the methyl group at N7 shows distinct splitting patterns. Assignments are cross-validated with 2D techniques (COSY, HSQC) .
Q. What purification techniques are effective for isolating this compound from byproducts?
- Methodological Answer: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) separates polar impurities. Recrystallization from ethanol or acetone improves purity, leveraging differential solubility. For persistent byproducts (e.g., dehalogenated derivatives), preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state stability of this compound?
- Methodological Answer: SCXRD reveals intermolecular N–H⋯O/N–H⋯N hydrogen bonds forming S(6) or R₂²(8) motifs, stabilizing the lattice. π-Stacking between purine and bromophenyl rings is quantified via centroid distances (3.5–4.0 Å) and slip angles. Thermal gravimetric analysis (TGA) correlates stability with packing efficiency .
Q. What strategies validate the compound’s biological activity, such as kinase inhibition or receptor binding?
- Methodological Answer: In vitro assays (e.g., fluorescence polarization for kinase inhibition) use ATP-competitive probes. Molecular docking (AutoDock Vina) predicts binding poses in active sites, validated by mutagenesis studies (e.g., Ala scanning of key residues). Dose-response curves (IC₅₀) and selectivity profiling against related enzymes (e.g., PIM1 vs. CDK2) confirm specificity .
Q. How can computational modeling predict the compound’s reactivity under varying pH or solvent conditions?
- Methodological Answer: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Solvent effects are modeled via polarizable continuum models (PCM). MD simulations (AMBER) track conformational changes in aqueous vs. lipid environments, identifying hydrolysis-prone regions (e.g., bromophenyl ether linkage) .
Q. What experimental and theoretical approaches reconcile contradictory data on its metabolic stability?
- Methodological Answer: Microsomal stability assays (human/rat liver microsomes) quantify CYP450-mediated degradation. LC-MS/MS identifies metabolites (e.g., O-dealkylation products). Competing degradation pathways are modeled via kinetic isotope effects (KIE) or Hammett plots to distinguish electronic vs. steric influences .
Q. How does the methyl group at N7 affect electronic properties and regioselectivity in further functionalization?
- Methodological Answer: Natural bond orbital (NBO) analysis shows hyperconjugation between N7-methyl and purine’s π-system, increasing electron density at C2/C8. Electrophilic substitution (e.g., nitration) favors C8 due to steric hindrance at C9. Substituent effects are quantified via Hammett σ values or IR frequency shifts .
Q. What structural analogs of this compound exhibit improved pharmacokinetic profiles, and how are they designed?
- Methodological Answer: Bioisosteric replacement (e.g., substituting bromine with CF₃ or Cl) balances lipophilicity (logP) and metabolic stability. Prodrug strategies (e.g., phosphonate esters) enhance solubility. Pharmacokinetic parameters (t₁/₂, Cmax) are optimized using QSAR models trained on ADMET datasets .
Q. How should researchers address discrepancies in reported biological activity across cell lines or assay formats?
- Methodological Answer:
Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate cell line authenticity (STR profiling). Use orthogonal assays (e.g., SPR for binding affinity vs. Western blot for target inhibition). Statistical meta-analysis identifies outliers due to protocol variability (e.g., serum-free vs. serum-containing media) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
